REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([C:14](=[O:15])NC(=O)[NH:11]1)[CH2:6][CH2:5]2.O.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C(=O)=[O:30]>O>[NH2:11][C:7]1([C:14]([OH:15])=[O:30])[C:8]2[C:4](=[CH:3][C:2]([Cl:1])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC3(C2=CC1)NC(NC3=O)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
barium hydroxide nonahydrate
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed in a screw-top vessel
|
Type
|
TEMPERATURE
|
Details
|
The reaction suspension was cooled
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
TEMPERATURE
|
Details
|
while still very warm
|
Type
|
CONCENTRATION
|
Details
|
The aqueous filtrate was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in water (30 mL)
|
Type
|
ADDITION
|
Details
|
A few drops of sulfuric acid were added
|
Type
|
CUSTOM
|
Details
|
any suspended material removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
before concentrating the aqueous solution to dryness
|
Type
|
CUSTOM
|
Details
|
This residue was triturated with methanol and several crops of the crude title compound
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
NC1(CCC2=CC(=CC=C12)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |